molecular formula C11H13BrO B1282350 1-(4-Bromophenyl)-3-methylbutan-1-one CAS No. 131895-07-3

1-(4-Bromophenyl)-3-methylbutan-1-one

Cat. No. B1282350
M. Wt: 241.12 g/mol
InChI Key: XNZHSJUQYSQITA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-(4-Bromophenyl)-3-methylbutan-1-one" is a brominated ketone with potential applications in various fields of chemistry and pharmacology. While the provided papers do not directly discuss this compound, they do provide insights into similar brominated compounds and their synthesis, properties, and applications, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of brominated compounds is a topic of interest in several papers. For instance, the scalable synthesis of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate is described, highlighting the importance of stereoisomers in the synthesis of receptor agonists . Similarly, the synthesis of 1-bromobutane from n-butyl alcohol, phosphorus, and bromine using sulfuric acid as a catalyst is detailed, providing a method that could potentially be adapted for the synthesis of "1-(4-Bromophenyl)-3-methylbutan-1-one" .

Molecular Structure Analysis

The molecular structure of brominated compounds is crucial for their function. For example, the spatial structure of (E)-1-(2-(4-Bromobutoxy)-6-hydroxy-4-methoxyphenyl-3-phenylprop-2-en-1-one was determined using X-ray diffraction, revealing a transconformation and intramolecular hydrogen bonding . This type of analysis is essential for understanding the reactivity and interaction of "1-(4-Bromophenyl)-3-methylbutan-1-one" with other molecules.

Chemical Reactions Analysis

The reactivity of brominated compounds is explored in several studies. The autoxidation of optically active 1-bromo-2-methylbutane, for example, provides insights into the radical reactions that such compounds can undergo . This information could be relevant when considering the chemical reactions of "1-(4-Bromophenyl)-3-methylbutan-1-one," especially in the context of its potential use in organic synthesis or as an intermediate in pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds are diverse. The surface behavior of 1-bromobutane with isomeric butanol mixtures is studied, indicating how intermolecular interactions can affect the properties of such compounds . Additionally, the inhibition profiles of various 4-phenylbutenone derivative bromophenols for different enzymes are reported, suggesting potential biological activities that "1-(4-Bromophenyl)-3-methylbutan-1-one" might exhibit .

Scientific Research Applications

Synthesis and Chemical Properties

  • 1-(4-Bromophenyl)-3-methylbutan-1-one has been utilized in the synthesis of other chemical compounds. For example, a novel procedure involving the rearrangement of 1-(4-ethoxyphenyl)-2,2-dimehtylpropan-1-one, followed by O-alkylation under microwave irradiation condition, led to the production of 3-(4-alkoxyphenyl)-3-methylbutan-2-ones in excellent yield (Gopalakrishnan, Kasinath, & Pradeep Singh, 2002).

Analytical Chemistry

  • In the field of analytical chemistry, 1-(4-Bromophenyl)-3-methylbutan-1-one has been employed in methods such as dispersive liquid-liquid microextraction. A low-toxic bromosolvent (1-bromo-3-methylbutane; lethal concentration, 50%, 6150 mg/kg) was used as the extraction solvent for the determination of heavy metals in water samples using inductively coupled plasma-mass spectrometry. This approach aims at utilizing environmentally friendlier solvents compared to traditional chlorinated solvents (Peng et al., 2016).

Organic Chemistry and Stereochemistry

  • Research in stereochemistry has involved the use of derivatives of 1-(4-Bromophenyl)-3-methylbutan-1-one. For instance, the synthesis and structural characterization of novel N-(α-Bromoacyl)-α-amino esters containing Valyl moiety, which involves compounds such as methyl 2-(2-bromo-3-methylbutanamido)pentanoate, demonstrates the compound's relevance in understanding chiral and stereochemical properties (Yancheva et al., 2015).

properties

IUPAC Name

1-(4-bromophenyl)-3-methylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c1-8(2)7-11(13)9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZHSJUQYSQITA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)-3-methylbutan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromophenyl)-3-methylbutan-1-one
Reactant of Route 2
Reactant of Route 2
1-(4-Bromophenyl)-3-methylbutan-1-one
Reactant of Route 3
Reactant of Route 3
1-(4-Bromophenyl)-3-methylbutan-1-one
Reactant of Route 4
Reactant of Route 4
1-(4-Bromophenyl)-3-methylbutan-1-one
Reactant of Route 5
Reactant of Route 5
1-(4-Bromophenyl)-3-methylbutan-1-one
Reactant of Route 6
Reactant of Route 6
1-(4-Bromophenyl)-3-methylbutan-1-one

Citations

For This Compound
2
Citations
AA Zemtsov, SS Ashirbaev, VV Levin… - The Journal of …, 2019 - ACS Publications
A method for the generation of free radicals from thiazolinium salts upon photocatalytic reduction is described. The thiazolinium salts are generated by treatment with methyl triflate of 2-…
Number of citations: 10 pubs.acs.org
K Yamanomoto, T Matsudaira - Synlett, 2023 - thieme-connect.com
We report herein a straightforward method for the synthesis of α-hydroxyamino ketones, which involves the benzoylation reaction of nitrones with 2-benzoyl-2-phenylbenzothiazoline …
Number of citations: 2 www.thieme-connect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.